molecular formula C18H21N3O B2860475 N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide CAS No. 1808486-47-6

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide

Cat. No.: B2860475
CAS No.: 1808486-47-6
M. Wt: 295.386
InChI Key: LRAFHMZSWQYPEI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling reaction: The final step involves coupling the cyanocyclopentyl group with the indole derivative using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., basic or acidic environments).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted indole or cyanocyclopentyl derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The cyanocyclopentyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
  • N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)pentanamide
  • N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)hexanamide

Uniqueness

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide stands out due to its specific combination of the cyanocyclopentyl and indole groups, which confer unique chemical and biological properties. Its structural features enable distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13(15-11-20-16-7-3-2-6-14(15)16)10-17(22)21-18(12-19)8-4-5-9-18/h2-3,6-7,11,13,20H,4-5,8-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAFHMZSWQYPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CCCC1)C#N)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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